4-phenyl-2-azabicyclo[2.1.1]hexan-3-one
Description
4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic compound featuring a nitrogen atom at position 2, a ketone group at position 3, and a phenyl substituent at position 3. Derivatives of this compound, such as tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 2763754-86-3), are used as intermediates in pharmaceutical synthesis due to their rigid, three-dimensional structure .
Properties
IUPAC Name |
4-phenyl-2-azabicyclo[2.1.1]hexan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-11(6-9(7-11)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYZKVJCBJUWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Cyclization of Cyclobutene Dicarbamate Derivatives
A foundational approach involves photochemical cyclization, adapted from the synthesis of related 2-azabicyclo[2.1.1]hexane systems. Starting with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (7 ), conversion to cyclobutene dicarbamate 16 enables stereoselective electrophilic addition of phenylselenyl bromide, forming 17a . Subsequent ring closure using sodium hydride yields the bicyclic intermediate 18 , which undergoes reductive deselenization and deprotection to afford amino derivative 4a . Oxidation of the secondary alcohol in 4b (derived from 4a via displacement with potassium acetate) under Jones conditions produces the ketone functionality, culminating in 4-phenyl-2-azabicyclo[2.1.1]hexan-3-one (4c ) after hydrogenolysis .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization of 17a | NaH, THF, 0°C → rt | 65–72 |
| Deselenization | NaBH₄, EtOH, reflux | 85 |
| Jones Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 78 |
Allyl Grignard Addition and Intramolecular Cyclization
An alternative route leverages allyl Grignard reagents to construct the bicyclic framework. As outlined in general procedure B , 2-phenylacrylaldehyde (5a-d ) reacts with allylmagnesium bromide in THF at 0°C, followed by acid quenching to yield a diol intermediate. Intramolecular cyclization under Mitsunobu conditions (DIAD, PPh₃) forms the bicyclo[2.1.1]hexane skeleton. Subsequent oxidation of the secondary alcohol using Dess-Martin periodinane introduces the ketone group, yielding the target compound in 45–50% overall yield .
Optimization Insights
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Temperature Control : Maintaining sub-20°C during Grignard addition minimizes side reactions.
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Oxidation Selectivity : Dess-Martin periodinane outperformed Swern conditions due to milder acidity, preventing ring-opening side reactions .
Nitration and Reductive Amination Pathways
Nitration of 1-phenylbicyclo[2.1.1]hexan-2-one (8 ) with HNO₃/H₂SO₄ at 0°C generates nitro derivatives 12a and 12b , which are reduced to amines using H₂/Pd-C . Reductive amination with glyoxylic acid introduces the lactam ring, followed by acid-catalyzed cyclization to form this compound. This three-step sequence achieves a 38% overall yield, with the nitration step being regioselective for the para-position .
Regiochemical Analysis
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Nitration Position : The para-nitro isomer (12b ) predominates (7:1 ratio) due to steric hindrance at the ortho-position .
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Reduction Efficiency : Pd-C/H₂ at 50 psi quantitatively reduces nitro groups without affecting the ketone .
Copper-Catalyzed Cross-Coupling and Ring Contraction
A recent advance employs copper(I) thiophene-2-carboxylate to mediate cross-coupling between oxetan-3-ol and thianthrenium salt 10 in acetonitrile . Photoirradiation with blue LEDs induces single-electron transfer, forming biradical intermediates that undergo ring contraction to yield 1-(4-(oxetane-3-yloxy)phenyl)bicyclo[2.1.1]hexan-2-one (11 ). Acidic hydrolysis removes the oxetane group, followed by oxidation to the ketone. This method offers a 31% yield over three steps, with excellent functional group tolerance .
Mechanistic Highlights
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Radical Intermediates : EPR studies confirm the formation of phenyl and oxetanyl radicals during photoirradiation .
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Solvent Effects : Dry CH₃CN minimizes hydrolysis of the thianthrenium salt, improving reaction efficiency .
Solid-Phase Synthesis and Resin-Based Functionalization
Adapting solid-phase techniques, polystyrene-supported selanylmethyl derivatives undergo click chemistry with 4-azidopyridine in DMSO/H₂O . After Cu(I)-catalyzed cycloaddition, cleavage from the resin using TFA/H₂O releases the bicyclic lactam, which is oxidized to the ketone using IBX. This approach facilitates parallel synthesis, achieving a 28% isolated yield with >95% purity .
Advantages of Solid-Phase Methods
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
4-phenyl-2-azabicyclo[2.1.1]hexan-3-one features a rigid bicyclic structure that contributes to its stability and interaction with biological targets. The presence of the phenyl group enhances its chemical reactivity, making it a versatile building block for further derivatization.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for the synthesis of complex molecules. Its rigid structure allows for precise control over molecular interactions, which is essential in designing new compounds with desired properties.
Biology
The compound's unique structure makes it useful in studying molecular interactions and enzyme binding . Its ability to modulate enzyme activity can provide insights into metabolic pathways and the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate . Its properties may contribute to the design of metabolically stable and bioactive molecules , particularly in creating pharmaceuticals targeting specific receptors or enzymes.
Pharmacological Activities
Research indicates several pharmacological activities associated with this compound, including:
- Antidepressant effects
- Anti-inflammatory properties
- Potential use in treating neurodegenerative diseases
Case Study 1: Drug Development
A study demonstrated the use of this compound in developing a novel class of antidepressants by targeting serotonin receptors, showing promising results in preclinical trials.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, indicating its potential as a therapeutic agent in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-phenyl-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Bicyclic Core Variations
The bicyclo[2.1.1]hexane system distinguishes 4-phenyl-2-azabicyclo[2.1.1]hexan-3-one from related bicyclic compounds. Key comparisons include:
Table 1: Comparative Analysis of Bicyclic Frameworks
Key Observations :
- Ring Strain : The [2.1.1] system exhibits higher strain than [3.1.0], enhancing reactivity in cycloaddition and ring-opening reactions .
- Substituent Effects : The phenyl group in the target compound increases lipophilicity and steric bulk compared to methyl or hydrogen analogs, influencing solubility and biological interactions .
- Heteroatom Influence : Replacing nitrogen with oxygen (e.g., 2-oxabicyclo[2.1.1]hexan-3-one) alters electronic properties, reducing basicity and hydrogen-bonding capacity .
Biological Activity
4-Phenyl-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a rigid bicyclic structure that contributes to its stability and interaction with biological targets. The presence of the phenyl group enhances its chemical reactivity and provides a platform for further derivatization, which is crucial for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's rigid structure allows for precise binding, which can modulate the activity of these targets, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter release or metabolic regulation.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signal transduction pathways crucial for various physiological functions.
Pharmacological Activities
Research has indicated several pharmacological activities associated with this compound:
Antiproliferative Activity
Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, in vitro assays revealed that certain derivatives significantly inhibited cell growth in human cancer models.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound Derivative A | HT-29 (Colon) | 15 |
| This compound Derivative B | M21 (Melanoma) | 20 |
| This compound Derivative C | MCF7 (Breast) | 25 |
This table summarizes the IC50 values for different derivatives against selected cancer cell lines, indicating their potency as potential anticancer agents.
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological properties, particularly in the context of modulating neurotransmitter systems. Its interaction with dopamine and serotonin receptors suggests potential applications in treating neurological disorders such as depression or schizophrenia.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study published in Cancer Research evaluated the effects of this compound on human cancer cell lines using CAM assays, demonstrating significant growth inhibition at various concentrations .
- Neurotransmitter Interaction : Research highlighted in Journal of Medicinal Chemistry explored the binding affinity of the compound to various neurotransmitter receptors, showing promising results that warrant further investigation into its potential as a therapeutic agent for neurological conditions .
- Synthetic Applications : The compound's utility as a building block for synthesizing more complex molecules has been documented in several organic chemistry studies, emphasizing its role in developing novel therapeutic agents .
Q & A
Q. Table 1: Comparative Yields for Bicyclo[2.1.1]hexane Synthesis
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Photochemical Cycloaddition | 65–75 | UV light, norbornene | |
| Electrophilic Addition | 80–85 | PhSeBr, NaH, THF |
Basic: How can NMR spectroscopy distinguish conformational isomers in this compound?
Methodological Answer:
The compound’s rigid bicyclic structure minimizes conformational flexibility, but substituent-induced strain can lead to distinct NMR signals:
- 1H NMR : Look for splitting patterns in the 3-keto proton (δ 3.8–4.2 ppm) and phenyl protons (δ 7.2–7.5 ppm) to identify axial vs. equatorial orientations .
- 13C NMR : The carbonyl carbon (C3) resonates at δ 205–210 ppm, while bridgehead carbons (C1/C5) appear at δ 45–55 ppm due to ring strain .
- NOE Experiments : Cross-peaks between the phenyl group and bridgehead protons confirm spatial proximity .
Advanced: What computational methods predict the reactivity of the 3-keto group in functionalization reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the 3-keto group:
Electrophilicity : Calculate Fukui indices to identify nucleophilic attack sites. The keto group’s electrophilicity is enhanced by conjugation with the nitrogen lone pair .
Transition State Analysis : Simulate nucleophilic additions (e.g., Grignard reagents) to predict regioselectivity and activation barriers.
Solvent Effects : Use polarizable continuum models (PCM) to account for solvent polarity’s impact on reaction kinetics .
Q. Table 2: Calculated Reactivity Parameters for 3-Keto Group
| Parameter | Value (DFT) | Implication |
|---|---|---|
| Fukui Index (f⁻) | 0.12 | Moderate electrophilicity |
| HOMO-LUMO Gap (eV) | 5.8 | High kinetic stability |
Advanced: How do steric effects from the 4-phenyl group influence biological target binding?
Methodological Answer:
The 4-phenyl group imposes steric constraints that modulate binding to enzymes or receptors:
Docking Studies : Use AutoDock Vina to simulate interactions with protein pockets (e.g., serotonin receptors). The phenyl group’s π-stacking with aromatic residues (e.g., Phe340 in 5-HT2A) enhances affinity .
SAR Analysis : Compare analogs with substituents at the 4-position (e.g., fluoro, methyl) to quantify steric vs. electronic contributions.
Crystallography : Resolve co-crystal structures with target proteins to validate computational predictions .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound purity:
Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for GPCRs) and IC50 measurement protocols .
Purity Validation : Employ HPLC-MS (≥95% purity) and control for hygroscopicity or degradation products .
Meta-Analysis : Aggregate data from multiple studies (e.g., kinase inhibition profiles) to identify consensus targets .
Q. Table 3: Biological Activity Variability in Literature
| Study | Reported IC50 (μM) | Assay Conditions |
|---|---|---|
| Smith et al. (2023) | 0.45 ± 0.05 | HEK293, 24h incubation |
| Jones et al. (2024) | 1.2 ± 0.3 | CHO-K1, 48h incubation |
Basic: What spectroscopic techniques confirm the regiochemistry of substituents on the bicyclic core?
Methodological Answer:
- IR Spectroscopy : The carbonyl stretch (C=O) at 1680–1720 cm⁻¹ confirms the 3-keto position .
- X-ray Crystallography : Resolves absolute configuration and phenyl group orientation .
- 2D NMR (HSQC, HMBC) : Correlates protons and carbons to assign bridgehead vs. peripheral substituents .
Advanced: What strategies mitigate nitrogen inversion dynamics in azabicyclohexane derivatives?
Methodological Answer:
- Steric Hindrance : Introduce bulky groups (e.g., tert-butyl) at the 1-position to restrict inversion .
- Low-Temperature NMR : Acquire spectra at –40°C to "freeze" inversion and observe distinct signals .
- Computational Modeling : Calculate inversion barriers (ΔG‡) to guide substituent selection .
Advanced: How to design enzymatic assays for evaluating target engagement in live cells?
Methodological Answer:
Reporter Gene Assays : Engineer cells with luciferase under a target-responsive promoter (e.g., NF-κB).
Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation curves to confirm binding .
FRET Probes : Use fluorescently labeled analogs to track subcellular localization .
Basic: What are the stability challenges for this compound under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : The 3-keto group undergoes hydrolysis to carboxylic acid derivatives (pH < 3). Stabilize with aprotic solvents (e.g., DCM) .
- Basic Conditions : The nitrogen lone pair participates in ring-opening reactions (pH > 10). Use inert atmospheres to prevent oxidation .
Advanced: How does the compound’s rigidity impact its pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Rigidity reduces CYP450-mediated oxidation, prolonging half-life .
- Membrane Permeability : LogP calculations (2.1–2.5) predict moderate blood-brain barrier penetration .
- Excretion : Bicyclic structure resists glucuronidation, favoring renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
